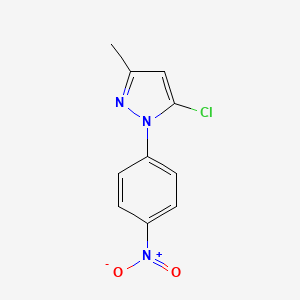

5-chloro-3-methyl-1-(4-nitrophenyl)-1H-pyrazole

Description

Properties

IUPAC Name |

5-chloro-3-methyl-1-(4-nitrophenyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O2/c1-7-6-10(11)13(12-7)8-2-4-9(5-3-8)14(15)16/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWHZVVJSMFUHIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)Cl)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-methyl-1-(4-nitrophenyl)-1H-pyrazole typically involves the reaction of 4-nitrophenylhydrazine with 3-chloro-2-butanone under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-methyl-1-(4-nitrophenyl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or primary amines in the presence of a base.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The chemical formula for 5-chloro-3-methyl-1-(4-nitrophenyl)-1H-pyrazole is , with a molecular weight of approximately 253.67 g/mol. The presence of chloro and nitro groups in its structure enhances its reactivity and biological interactions, making it a versatile compound for various applications.

Chemistry

In synthetic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for multiple functionalizations, facilitating the development of new materials and catalysts. The compound's electrophilic nature enables it to participate in various reactions, leading to a wide array of derivatives with potential applications in different sectors.

Biology

This compound has been utilized as a probe in biological research to study enzyme activities and interactions. The nitro group can be reduced to an amino group, which can then be conjugated with biomolecules for labeling and detection purposes. Studies have indicated that derivatives of this compound exhibit notable biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Medicine

In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. Research has shown that these derivatives can possess anti-inflammatory effects, making them candidates for treating chronic inflammatory conditions. Clinical trials have demonstrated significant reductions in inflammatory markers among patients treated with pyrazole derivatives compared to placebo groups .

Agriculture

The compound also finds applications in agriculture as a herbicide and plant growth regulator. For instance, studies have shown that it induces abscission in citrus fruits and exhibits herbicidal activity on various plants when applied appropriately. The mechanism involves lipid signaling pathways that lead to physiological changes in the plants .

Data Tables

| Application Area | Specific Uses | Observed Effects |

|---|---|---|

| Chemistry | Synthesis of complex molecules | Versatile building block for new materials |

| Biology | Enzyme activity probes | Antimicrobial and anticancer properties |

| Medicine | Anti-inflammatory treatments | Significant reduction in inflammatory markers |

| Agriculture | Herbicide | Induces fruit abscission; affects plant growth |

Case Study 1: Antimicrobial Resistance

A study evaluated the effectiveness of various pyrazole derivatives against multi-drug resistant bacterial strains. Results indicated that compounds like this compound could restore sensitivity to standard antibiotics, highlighting its potential in combating antibiotic resistance.

Case Study 2: Clinical Trials for Anti-inflammatory Effects

Clinical trials involving patients with chronic inflammatory conditions showed promising results with the administration of pyrazole derivatives. Participants exhibited significant reductions in inflammatory markers when compared to those receiving placebo treatments .

Case Study 3: Herbicidal Activity

Research on the application of 5-chloro-3-methyl-4-nitro-1H-pyrazole demonstrated its ability to induce abscission selectively in mature citrus fruits. The study revealed that the mode of action involves lipid signaling pathways that lead to physiological changes in both citrus and Arabidopsis plants .

Mechanism of Action

The mechanism of action of 5-chloro-3-methyl-1-(4-nitrophenyl)-1H-pyrazole involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The compound’s anti-inflammatory effects could be attributed to the inhibition of cyclooxygenase enzymes, which are involved in the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Variations

Positional Isomerism of Nitrophenyl Groups

| Compound Name | Structural Features | Key Differences & Implications | Reference |

|---|---|---|---|

| 5-Chloro-3-methyl-1-(3-nitrophenyl)-1H-pyrazole | Nitro group at phenyl 3-position | Altered electronic distribution; potential differences in bioactivity due to steric hindrance or binding affinity | |

| 3-Methyl-1-(4-nitrophenyl)-1H-pyrazole | Lacks chloro substituent | Reduced electrophilicity; lower halogen-mediated interactions in biological systems |

Functional Group Replacements

| Compound Name | Structural Features | Key Differences & Implications | Reference |

|---|---|---|---|

| 5-Chloro-1-methyl-3-(4-methylphenyl)-1H-pyrazole | 4-Methylphenyl instead of 4-nitrophenyl | Electron-donating methyl group reduces reactivity; diminished potential for nitro-mediated redox interactions | |

| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole | Unsubstituted phenyl | Absence of nitro group simplifies electronic profile; lower polarity and bioavailability |

Antimicrobial and Antifungal Activity

- 5-Chloro-3-methyl-1-(4-nitrophenyl)-1H-pyrazole : Nitro groups are associated with antifungal and insecticidal activities .

- 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile: Demonstrates antifungal activity against C. albicans but lacks chloro and methyl substituents, highlighting the role of halogen and alkyl groups in potency .

Anticancer Potential

- Methyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate: Exhibits anti-inflammatory activity, but the absence of a nitro group suggests divergent mechanisms compared to the target compound .

- 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole : Positional isomerism (3-nitro vs. 4-nitro) may alter interactions with cellular targets, influencing IC50 values in cancer cell lines .

Physicochemical Properties

| Property | This compound | 5-Chloro-1-methyl-3-(4-methylphenyl)-1H-pyrazole | 3-Methyl-1-(4-nitrophenyl)-1H-pyrazole |

|---|---|---|---|

| Lipophilicity (LogP) | Higher (due to nitro group) | Lower (methyl is less polar) | Moderate |

| Solubility | Low in aqueous media | Moderate | Low |

| Reactivity | High (nitro and chloro enhance electrophilicity) | Moderate | Moderate |

Key Research Findings

Electronic Effects : The 4-nitrophenyl group significantly increases the compound’s electron-withdrawing capacity, facilitating reactions like nucleophilic aromatic substitution .

Bioactivity : Chloro and nitro substituents synergize to enhance antimicrobial and anticancer activities compared to analogs lacking these groups .

Structural Optimization : Derivatives with trifluoromethyl or sulfonyl groups (e.g., 5-{[4-(tert-butyl)benzyl]sulfonyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole) show higher lipophilicity but reduced solubility, underscoring the balance needed for drug design .

Biological Activity

5-Chloro-3-methyl-1-(4-nitrophenyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and relevant studies.

Synthesis of the Compound

The synthesis of this compound typically involves the following steps:

- Formation of Pyrazole Ring : The initial step involves the cyclocondensation reaction of appropriate hydrazines with carbonyl compounds.

- Chlorination and Nitration : Subsequent chlorination and nitration reactions introduce the chloro and nitro groups at specific positions on the pyrazole ring.

The overall reaction scheme can be summarized as follows:

Antitumor Activity

Numerous studies have documented the antitumor properties of pyrazole derivatives, including this compound. In vitro assays demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MDA-MB-231 (Breast) | 8.79 ± 0.96 | |

| HepG2 (Liver) | 12.00 ± 0.56 | |

| A549 (Lung) | 10.50 ± 0.45 |

The mechanism of action is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival.

Anti-inflammatory Properties

Research has shown that compounds containing pyrazole structures possess anti-inflammatory effects. For instance, derivatives have been tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6:

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Reference |

|---|---|---|---|

| Standard Drug (Dexamethasone) | 76% | 86% | |

| Pyrazole Derivative | 61–85% | 76–93% |

These findings suggest that the compound may serve as a potential candidate for treating inflammatory diseases.

Antimicrobial Activity

This compound has also shown promising antimicrobial activity against various pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| E. coli | 32 | |

| S. aureus | 16 | |

| Pseudomonas aeruginosa | 64 |

This antimicrobial efficacy highlights its potential use in pharmaceutical applications targeting bacterial infections.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives, including:

- A study published in ACS Omega demonstrated that compounds based on the pyrazole scaffold inhibited the growth of various cancer cell types, emphasizing their therapeutic potential in oncology .

- Research highlighted in Current Status of Pyrazole and Its Biological Activities reviewed numerous derivatives with a broad spectrum of biological activities, reinforcing the importance of structural modifications in enhancing efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-chloro-3-methyl-1-(4-nitrophenyl)-1H-pyrazole, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via the Vilsmeier-Haack reaction, where a pyrazole precursor (e.g., 5-chloro-3-(4-nitrophenyl)-1-methyl-1H-pyrazole) reacts with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce a formyl group. Reaction optimization includes controlling temperature (e.g., 50–80°C) and monitoring via TLC. Yield improvements (e.g., 46–53%) are achieved by adjusting stoichiometry and reaction time (e.g., 10–14 hours) .

- Key Characterization : Use , , and NMR to confirm regioselectivity and purity. IR spectroscopy identifies carbonyl stretches (1684–1688 cm) .

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

- Methodological Answer : Employ the SHELX suite (e.g., SHELXL) for small-molecule refinement. Use high-resolution X-ray diffraction data to model hydrogen bonding networks and validate via R-factor convergence (<5%). For twinned crystals, SHELXL’s twin refinement tools are recommended .

Advanced Research Questions

Q. What strategies enable the incorporation of this pyrazole core into hybrid scaffolds for structure-activity relationship (SAR) studies?

- Methodological Answer : Utilize click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to synthesize triazole-pyrazole hybrids. For example, react 3-azido-5-methyl-1-(4-nitrophenyl)-1H-pyrazole with alkynes (e.g., 4-methoxyphenylacetylene) in THF/HO at 50°C for 16 hours. Purify via column chromatography (cyclohexane/ethyl acetate gradient) .

- SAR Applications : Test hybrid derivatives for biological activity (e.g., anticonvulsant assays via MES or scPTZ models) .

Q. How do tautomeric equilibria and hydrogen bonding patterns influence the solid-state properties of this compound?

- Methodological Answer : Analyze single-crystal structures to identify tautomeric forms (e.g., 1H-pyrazole vs. 4H-pyrazole). Graph set analysis (Etter’s formalism) reveals hydrogen-bonded motifs (e.g., rings). For polymorph screening, vary crystallization solvents (e.g., DCM/hexane vs. ethanol) .

Q. What computational approaches are suitable for predicting the binding affinity of derivatives to biological targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., carbonic anhydrase IX). Validate docking poses with MD simulations (AMBER/CHARMM) and compare with experimental IC values from enzyme inhibition assays .

Data Contradictions and Resolution

Q. Discrepancies in reported NMR chemical shifts for similar pyrazole derivatives: How to reconcile these?

- Resolution : Cross-validate using multiple solvents (CDCl, DMSO-d) and decoupling techniques. For example, NMR resolves ambiguity in nitrogen environments (e.g., δ = -75.4 ppm for pyrazole N1 vs. -177.4 ppm for N2) .

Q. Conflicting yields in synthetic protocols: What factors contribute to variability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.